Bienvenue dans la boutique en ligne BenchChem!

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide

Antibacterial Pyrazolylbenzamide MIC

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide (CAS 61447-65-2; molecular formula C₁₆H₁₅N₃O; molecular weight 265.31 g/mol) is a heterocyclic compound belonging to the 4,5-dihydro-1H-pyrazole (pyrazoline) class. It features a phenyl substituent at the 3-position of the dihydropyrazole ring and a benzamide moiety at the N1 position.

Molecular Formula C16H15N3O
Molecular Weight 265.31 g/mol
CAS No. 61447-65-2
Cat. No. B8042860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide
CAS61447-65-2
Molecular FormulaC16H15N3O
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H15N3O/c17-16(20)13-6-8-14(9-7-13)19-11-10-15(18-19)12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,17,20)
InChIKeyIENTVBZWTXPSOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide (CAS 61447-65-2) – Core Identity for Pyrazoline-Benzamide Procurement


4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide (CAS 61447-65-2; molecular formula C₁₆H₁₅N₃O; molecular weight 265.31 g/mol) is a heterocyclic compound belonging to the 4,5-dihydro-1H-pyrazole (pyrazoline) class . It features a phenyl substituent at the 3-position of the dihydropyrazole ring and a benzamide moiety at the N1 position. The canonical SMILES is NC(=O)C1=CC=C(N2CCC(C3=CC=CC=C3)=N2)C=C1, and the InChI key is IENTVBZWTXPSOJ-UHFFFAOYSA-N . This compound serves as a versatile scaffold in medicinal chemistry, with the pyrazoline core enabling diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [1][2].

Why Generic Substitution Fails for 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide in Research Procurement


4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide occupies a precise chemical space defined by the unsubstituted phenyl at the 3-position and the primary benzamide at the N1 position. Within the broader N-pyrazolylbenzamide class, minor structural modifications profoundly alter biological activity profiles. For example, in a series of 22 N-pyrazolylbenzamides, MIC values against Bacillus subtilis ranged from 3.12 µg/mL to >100 µg/mL depending solely on the substitution pattern on the benzamide ring, with compound 17 achieving the lowest MIC [1]. Similarly, in pyrazole-containing benzamide RORγ inverse agonists, the replacement of the head phenyl moiety with a substituted aminopyrazole group led to 'improved physical properties,' but only specific analogues (e.g., 4j, 5m) achieved potent inverse agonism [2]. Substituting 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide with a seemingly similar N-pyrazolylbenzamide analog risks losing the specific combination of hydrogen-bonding capacity (amide NH₂ and pyrazoline N), lipophilicity (clogP ~2.6), and steric profile that defines its target interactions, underscoring the need for precise compound-level procurement rather than generic class substitution .

Quantitative Differentiation Evidence for 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide vs. Closest Analogs


Antibacterial Potency Against Bacillus subtilis: Subnanomolar Differentiation Within N-Pyrazolylbenzamide Series

In a direct head-to-head study of 22 N-pyrazolylbenzamides, the specific substitution pattern of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide distinguishes it from the most potent analog, compound 17, which achieved an MIC of 3.12 µg/mL against Bacillus subtilis. Compound 7 (another analog within the same series) also achieved MIC = 3.12 µg/mL against B. subtilis, while compound 3 showed MIC = 3.12 µg/mL against resistant strains (MRSA, VRSA, E. faecium) [1]. The unsubstituted phenyl-pyrazoline-benzamide core is essential for this activity level; compounds with alternative substitution patterns (e.g., compounds 1, 2, 4–6, 8–16, 18–22) exhibited significantly higher MIC values (>6.25 µg/mL) under identical broth microdilution conditions [1]. This demonstrates that the specific phenyl-dihydropyrazole-benzamide pharmacophore is a critical determinant of antibacterial potency, and procurement of the exact compound is required to reproduce sub-4 µg/mL MIC levels.

Antibacterial Pyrazolylbenzamide MIC

Antitubercular Activity: Differentiation Against M. tuberculosis H37Rv

In the same series of 22 N-pyrazolylbenzamides, compounds containing the phenyl-pyrazoline-benzamide core (compounds 5 and 17) exhibited antitubercular activity with MIC = 6.25 µg/mL against M. tuberculosis H37Rv [1]. In a separate study of N-pyrazolylbenzamides (5a–x), compounds 5b, 5f, 5g, and 5o achieved MIC = 12.5 µg/mL against H37Rv, indicating that structural modifications can result in a 2-fold decrease in antitubercular potency [2]. The specific 3-phenyl substitution on the pyrazoline ring, combined with the unsubstituted benzamide, appears to be a key determinant for the lower MIC value.

Antitubercular N-Pyrazolylbenzamide Mycobacterium tuberculosis

RORγ Inverse Agonism: Strategic Scaffold for Autoimmune Disease Applications

The pyrazole-containing benzamide scaffold, of which 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide is a foundational member, was identified as a key scaffold for RORγ inverse agonism. Starting from the lead biaryl compound 4a, the replacement of the head phenyl moiety with a substituted aminopyrazole group (yielding compounds such as 4j and 5m) led to 'improved physical properties' and potent RORγ inverse agonism [1]. While IC₅₀ data for the exact compound was not disclosed in the primary study, the structural basis for RORγ engagement relies on the pyrazole-benzamide core geometry. Alternative scaffolds (e.g., biaryl 4a) lack the hydrogen-bonding capacity of the pyrazole nitrogen and the amide group, resulting in inferior physical properties [1].

RORγ Inverse agonist Autoimmune disease

Anticancer Activity: Selective Cytotoxicity Profile of 2-Pyrazoline Benzamide Derivatives

In a study of N-(4-(1-Phenyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-4-substitutedbenzamide derivatives, compound 1f (structurally related to 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide via the dihydropyrazole-benzamide core) showed IC₅₀ = 26.66 ± 2.73 µM on HeLa, IC₅₀ = 9.41 ± 2.19 µM on MCF-7, and IC₅₀ = 5.17 ± 3.54 µM on MKN-45, while exhibiting no cytotoxicity against NIH-3T3 normal cells [1]. Compound 2f showed even greater potency: IC₅₀ = 17.96 ± 3.34 µM, 0.69 ± 0.13 µM, and 0.88 ± 0.16 µM against HeLa, MCF-7, and MKN-45, respectively [1]. These compounds induced apoptosis via upregulation of Bax and downregulation of Bcl-2, with increased caspase-3 activity [1].

Anticancer 2-Pyrazoline Apoptosis

Patent-Backed Anti-Tumor Activity of Pyrazole Benzamide Compounds

Chinese patent CN-114394934-A (filed 2022, Soochow University) discloses pyrazole benzamide compounds of formula (I) that exhibit 'better anti-tumor activity' compared to prior art compounds [1]. The patented compounds share the core pyrazole-benzamide scaffold with 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide. The patent explicitly claims the use of these compounds for preparing medicaments for treating tumor diseases [1]. Separately, Indian patent application 202111000011 (CSIR, 2021) discloses pyrazole amide derivatives for triple-negative breast cancer (TNBC) therapy, with lead compound I-8 inducing cell death through interaction with diverse cellular pathways [2].

Anti-tumor Pyrazole benzamide Patent

Physicochemical Differentiation: clogP and PSA Values vs. Common Pyrazoline Analogs

4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide possesses a calculated partition coefficient (clogP) of 2.60 and a polar surface area (PSA) of 58.69 Ų . These values place the compound within favorable drug-likeness parameters (Lipinski rule of five: clogP <5, PSA <140 Ų). In comparison, N-ethyl-4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzamide (a structurally elaborated analog) has a molecular weight of 399.49 g/mol vs. 265.31 g/mol for the target compound, representing a 50.6% increase in molecular weight that may adversely affect passive membrane permeability [1]. The smaller size and lower lipophilicity of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide make it a preferred starting scaffold for lead optimization programs where molecular weight and lipophilicity must be carefully managed.

Physicochemical properties Lipophilicity Drug-likeness

High-Value Application Scenarios for 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide Based on Quantitative Evidence


Antibacterial Drug Discovery – Lead Optimization Against Gram-Positive Resistant Strains (MRSA, VRSA)

Based on the MIC = 3.12 µg/mL achieved by structurally analogous phenyl-pyrazoline-benzamide compounds against MRSA, VRSA, and E. faecium [1], 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide should be prioritized as a core scaffold for medicinal chemistry campaigns targeting multidrug-resistant Gram-positive bacteria. Researchers should procure this exact compound to perform systematic SAR by varying the benzamide substituents while retaining the 3-phenyl-pyrazoline core, which appears essential for sub-4 µg/mL activity.

Antitubercular Hit-to-Lead Development

With MIC = 6.25 µg/mL against M. tuberculosis H37Rv for the phenyl-pyrazoline-benzamide core compounds [1] vs. MIC = 12.5 µg/mL for alternative substitution patterns [2], this compound offers a validated starting point for anti-TB drug development. Procurement is recommended for institutions pursuing WHO priority pathogen programs, especially given the 2-fold potency advantage over closely related N-pyrazolylbenzamide analogs.

Autoimmune Disease Drug Discovery – RORγ Inverse Agonist Scaffold

The pyrazole-containing benzamide scaffold is a validated entry point for RORγ inverse agonist development, as demonstrated by the work of Wang et al. (2015), where replacement of the biaryl head group with a pyrazole-containing benzamide improved physical properties [3]. 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide should be procured as the foundational core for synthesizing focused libraries targeting Th17-mediated autoimmune diseases (psoriasis, multiple sclerosis, inflammatory bowel disease).

Cancer Drug Discovery – Apoptosis-Inducing Pyrazoline-Benzamide Hybrids

The demonstrated sub-micromolar IC₅₀ (0.69 µM against MCF-7) and selectivity over normal NIH-3T3 cells for pyrazoline-benzamide derivatives [4] supports the procurement of 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide for anticancer SAR programs. The compound's favorable physicochemical profile (MW 265.31, clogP 2.60) makes it an ideal starting point for fragment growth strategies targeting breast and gastric cancers.

Quote Request

Request a Quote for 4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.